TOPKi-NBD is derived from the conjugation of OTS514, a selective TOPK inhibitor, with 4-chloro-7-nitrobenzofuran, a fluorescent moiety. This modification allows for the visualization of TOPK activity within tumor environments. The compound falls under the classification of fluorescent probes and small molecule inhibitors used in cancer research and therapeutic development.
Methods and Technical Details:
The synthesis of TOPKi-NBD involves a nucleophilic substitution reaction where OTS514 is labeled with the fluorescent agent 4-chloro-7-nitrobenzofuran. The process yields TOPKi-NBD with a reported yield of 67% and a purity of 97% after purification via high-performance liquid chromatography (HPLC). The technical details include:
The final product was lyophilized to obtain an orange powder, confirming successful synthesis through various analytical techniques .
The molecular structure of TOPKi-NBD consists of the core structure of OTS514 linked to the nitrobenzofuran moiety. The characterization data includes:
The structural integrity and purity were confirmed through HPLC retention times, showing distinct elution profiles for TOPKi-NBD compared to its precursors .
TOPKi-NBD primarily functions through its interaction with TOPK, inhibiting its kinase activity. Key reactions include:
TOPKi-NBD exerts its effects by selectively inhibiting TOPK activity, which plays a crucial role in various signaling pathways related to cell proliferation and survival in cancer cells. The mechanism involves:
Physical Properties:
Chemical Properties:
Analytical Data:
TOPKi-NBD holds significant potential in scientific research and clinical applications:
TOPK (T-LAK cell-originated protein kinase), also known as PBK (PDZ-binding kinase), is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family. This enzyme plays a pivotal role in regulating mitotic progression through multiple mechanisms. During mitosis, TOPK is activated by the CDK1/cyclin B1 complex, which triggers phosphorylation cascades essential for cytokinesis. Specifically, TOPK phosphorylates histone H3 at Ser10 to facilitate chromatin condensation and interacts with polycomb repressive complex 1 (PRC1) to regulate chromosomal segregation [1] [3]. In cancer cells, TOPK-mediated signaling pathways (including ERK, JNK, and p38 MAPK) become dysregulated, leading to uncontrolled proliferation. The TOPK-ERK2 feedback loop is particularly significant as it bypasses typical Raf/MEK/ERK regulatory mechanisms, enabling transformation and tumorigenesis independent of B-Raf or C-Raf activation [3] [5]. Genetic silencing of TOPK induces cytokinetic defects, G2/M arrest, and apoptosis in malignant cells, confirming its fundamental role in cancer cell viability [1] [7].
TOPK exhibits a distinctive overexpression pattern across diverse malignancies while remaining nearly undetectable in most normal adult tissues (except testis and placenta). This tumor-specific expression profile positions TOPK as both a therapeutic target and prognostic biomarker. Table 1 summarizes key clinical correlations:
Table 1: TOPK Overexpression in Human Cancers and Clinical Significance
Cancer Type | Overexpression Rate | Prognostic Correlation | Key Clinical References |
---|---|---|---|
Colorectal Cancer | 83.3% (55/66 cases) | Shorter OS (HR=2.7; P<0.001) | Zykova et al. (2017) [1] |
Osteosarcoma | 83.3% (55/66 cases) | Metastasis (P=0.003); Shorter OS (P=0.001) | Lee et al. (2021) [7] |
Breast Cancer | 90.1% (182/202 cases) | Reduced DFS (P<0.001); HER2+ association | Qiao et al. (2022) [9] |
Glioblastoma | >80% | Radioresistance; Stemness maintenance | Kruthika et al. (2018) [3] |
Mechanistically, TOPK overexpression drives epithelial-mesenchymal transition (EMT) via β-catenin/TCF-mediated upregulation of matrix metalloproteinases (MMP-2/-9) and enhances DNA damage response pathways involving p-ATM and p-CDK1 [7] [8]. In breast cancer, TOPK expression correlates positively with HER2 status and Ki-67 index, indicating roles in proliferation and therapy resistance [9].
The exceptional tumor-to-normal tissue contrast in TOPK expression provides a compelling rationale for molecular imaging applications. Transcriptomic analyses reveal TOPK mRNA levels are 10-100× higher in colorectal, ovarian, and lung cancers compared to adjacent normal tissues [1] [7]. In glioblastoma, TOPK ranks among the top 5 stemness signature genes, with expression confined to proliferative neurogenic precursors rather than differentiated neurons [3] [5]. This specificity extends to protein localization: immunohistochemical studies demonstrate cytoplasmic TOPK expression in >90% of breast cancer specimens, while normal breast tissue shows negligible signal [9]. Such differential expression enables precise tumor delineation, particularly for intraoperative guidance where real-time discrimination of malignant versus healthy tissue is critical.
Despite therapeutic promise, first-generation TOPK inhibitors face significant limitations in diagnostic utility:
These constraints necessitate molecular probes that retain inhibitory potency while incorporating detectable labels for non-invasive tracking.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9